(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate
Overview
Description
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including organic synthesis and industrial chemistry. Its molecular formula is C6H6O5, and it is known for its stability under standard conditions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as intercalation .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities .
Pharmacokinetics
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is recognized as a biologically safe promoiety, which can improve the oral absorption of drugs . It has been found to be smoothly hydrolyzed in mouse blood in vitro, and when administered orally, it resulted in higher blood levels of the active compound than the compound itself .
Result of Action
Similar compounds have been shown to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxol-4-yl)methanol with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like pyridine to facilitate the esterification process. The reaction mixture is maintained at a temperature range of 0-5°C to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The raw materials are fed into the reactor at a controlled rate, and the reaction is monitored using in-line analytical techniques to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the formate ester into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the formate group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.
Medicine
Potential applications in medicine include its use as a prodrug. The formate ester can be hydrolyzed in vivo to release the active drug, improving its bioavailability and targeting specific tissues.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and resins. Its incorporation into polymer chains can enhance the material properties, such as flexibility and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Acetate
- (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Propionate
Uniqueness
Compared to its analogs, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is unique due to its formate ester group, which imparts distinct reactivity and hydrolysis properties. This makes it particularly useful in applications where controlled release of formic acid is desired.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, medicine, and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZORCVTJQMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242557 | |
Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91526-17-9 | |
Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91526-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxol-2-one, 4-[(formyloxy)methyl]-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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